molecular formula C10H18O B13826559 1-[(1R,2R)-2-ethylcyclohexyl]ethanone

1-[(1R,2R)-2-ethylcyclohexyl]ethanone

Cat. No.: B13826559
M. Wt: 154.25 g/mol
InChI Key: JADMDNHJWJSMOV-ZJUUUORDSA-N
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Description

1-[(1R,2R)-2-Ethylcyclohexyl]ethanone is a chiral ketone featuring a cyclohexane ring substituted with an ethyl group at the 2-position and an acetyl group at the 1-position, with (1R,2R) stereochemistry. Cyclohexane derivatives are widely studied for their conformational flexibility, which influences reactivity and biological interactions . Stereochemistry at the 1,2-positions may dictate spatial interactions in synthetic or biological systems, as seen in related bicyclic and cyclohexyl compounds .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-[(1R,2R)-2-ethylcyclohexyl]ethanone

InChI

InChI=1S/C10H18O/c1-3-9-6-4-5-7-10(9)8(2)11/h9-10H,3-7H2,1-2H3/t9-,10+/m1/s1

InChI Key

JADMDNHJWJSMOV-ZJUUUORDSA-N

Isomeric SMILES

CC[C@@H]1CCCC[C@H]1C(=O)C

Canonical SMILES

CCC1CCCCC1C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2R)-2-ethylcyclohexyl]ethanone typically involves the reaction of 2-ethylcyclohexanol with an oxidizing agent to form the desired ketone. Common oxidizing agents include chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or pyridinium chlorochromate (PCC). The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-ethylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2R)-2-ethylcyclohexyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[(1R,2R)-2-ethylcyclohexyl]ethanone has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-ethylcyclohexyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-[(1R,2R)-2-ethylcyclohexyl]ethanone with structurally related ketones:

Compound Name Molecular Formula Molecular Weight Key Substituents Ring System Stereochemistry Reference
This compound C₁₀H₁₈O* ~154.25* Ethyl (C2), Acetyl (C1) Cyclohexane (1R,2R) N/A (inferred)
1-[(1R,2R)-2-Phenylcyclopropyl]ethanone C₁₁H₁₂O 160.216 Phenyl (C2), Acetyl (C1) Cyclopropane (1R,2R)
1-(2-Methylcyclopentyl)ethanone C₈H₁₂O 124.18 Methyl (C2), Acetyl (C1) Cyclopentane trans-configuration
1-((1R,2R)-2-((Z)-Hex-1-en-1-yl)cyclopropyl)ethanone C₁₁H₁₈O 166.26 Hexenyl (C2), Acetyl (C1) Cyclopropane (1R,2R), Z-alkene
1-[(1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl]ethanone C₁₆H₂₂O₂ 258.35* Isopropylfuran (C2), Acetyl (C1) Cyclopentane (1R,2R,3R)

*Estimated based on structural analogs.

Key Observations:

  • Ring Size and Stability : Cyclohexane derivatives exhibit chair conformations, enhancing stability compared to strained cyclopropane analogs .
  • Stereochemical Influence : The (1R,2R) configuration in cyclopropane and cyclohexane derivatives is critical for synthetic pathways and biological target interactions .

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